4-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)butanoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 214.18 g/mol. This compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry. It is classified as an amino acid derivative due to the presence of both amino and carboxylic acid functional groups.
This compound can be sourced from various chemical suppliers and is often utilized in research settings. It falls under the category of heterocyclic compounds due to the presence of a triazine ring structure, which contributes to its unique chemical properties. The compound's CAS number is 449793-30-0, which is essential for identifying it in databases and chemical inventories.
The synthesis of 4-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)butanoic acid typically involves multi-step reactions starting from simpler precursors. One common method includes:
The molecular structure of 4-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)butanoic acid features a triazine ring fused with an amino group and a butanoic acid chain.
O=C(C(=O)N1C(=O)N(C(=O)N1C)C(C(=O)O)N)InChI=1S/C7H10N4O4/c8-6(7(9)10)5(11)12-1(2(6)13)3(14)15/h1H,(H2,9)(H2,10)(H3,8)(H3,11)(H3,12)(H3,13)/p-1This notation indicates the connectivity of atoms within the molecule and highlights functional groups critical for its reactivity.
The compound is expected to participate in various chemical reactions typical for amino acids and heterocycles:
These reactions are vital for its potential applications in drug development and materials science.
The mechanism of action for 4-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)butanoic acid primarily revolves around its ability to interact with biological targets through hydrogen bonding and nucleophilic attack facilitated by its functional groups.
The physical properties of 4-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)butanoic acid include:
Chemical properties include:
These properties are crucial for determining how the compound behaves in various environments.
4-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)butanoic acid has potential applications in:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.: 22890-34-2
CAS No.: